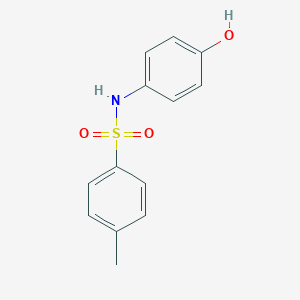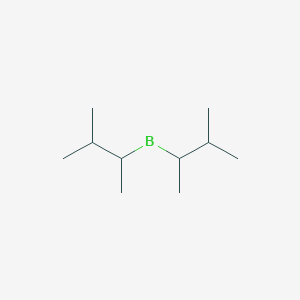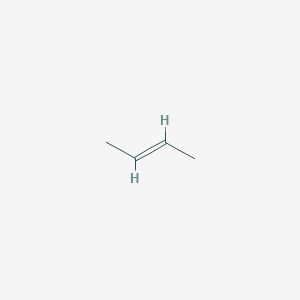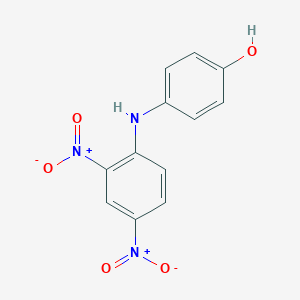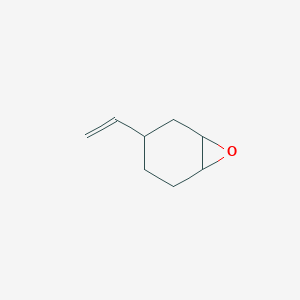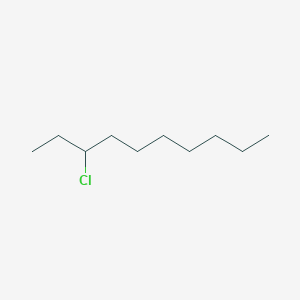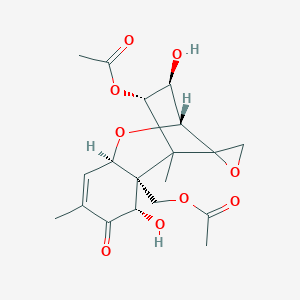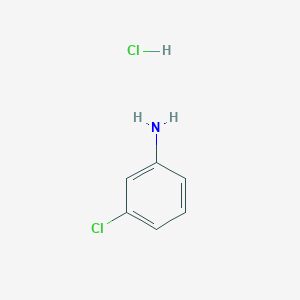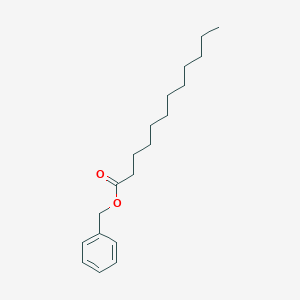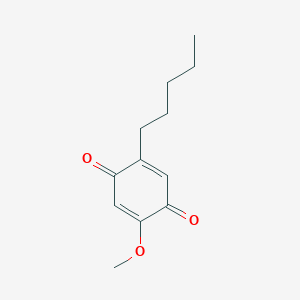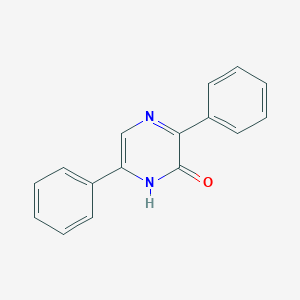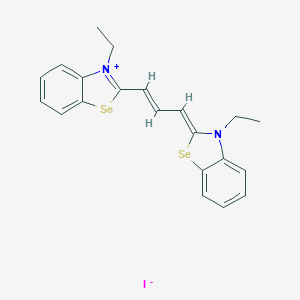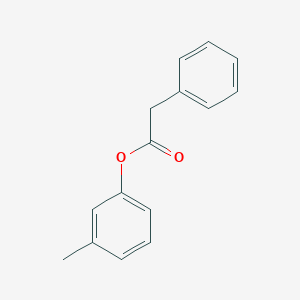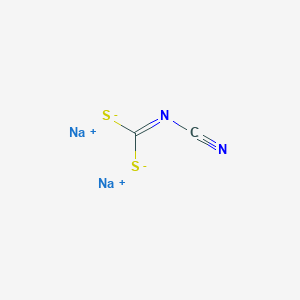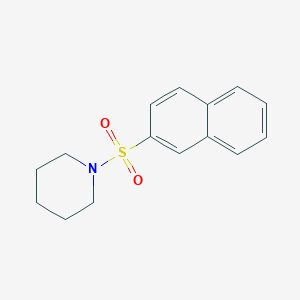
1-Naphthalen-2-ylsulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalen-2-ylsulfonylpiperidine, also known as NS8593, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
1-Naphthalen-2-ylsulfonylpiperidine acts as a positive modulator of TRPV4 channels, increasing their activity and leading to an influx of calcium ions into cells. This influx of calcium ions can activate downstream signaling pathways, leading to a variety of physiological effects. 1-Naphthalen-2-ylsulfonylpiperidine has also been shown to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
1-Naphthalen-2-ylsulfonylpiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of TRPV4 channels, leading to increased calcium influx and downstream signaling. This can result in increased cell proliferation, migration, and differentiation. 1-Naphthalen-2-ylsulfonylpiperidine has also been shown to inhibit COX-2 activity, leading to reduced inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Naphthalen-2-ylsulfonylpiperidine has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, 1-Naphthalen-2-ylsulfonylpiperidine also has some limitations. Its effects on TRPV4 channels may vary depending on the cell type and experimental conditions used, making it difficult to draw definitive conclusions about its mechanism of action. Additionally, its effects on other ion channels and signaling pathways are not well understood, limiting its potential applications in some fields.
Direcciones Futuras
There are several future directions for research on 1-Naphthalen-2-ylsulfonylpiperidine. One area of interest is its potential applications in cancer research. 1-Naphthalen-2-ylsulfonylpiperidine has been shown to inhibit the activity of COX-2, which is often overexpressed in cancer cells. This suggests that 1-Naphthalen-2-ylsulfonylpiperidine may have anti-tumor properties, making it a potential candidate for cancer therapy. Another area of interest is its potential applications in cardiovascular research. 1-Naphthalen-2-ylsulfonylpiperidine has been shown to modulate ion channels involved in cardiac function, making it a potential candidate for the treatment of heart disease. Finally, further studies are needed to elucidate the full range of 1-Naphthalen-2-ylsulfonylpiperidine's effects on ion channels and signaling pathways, which may reveal new potential applications for this compound.
Métodos De Síntesis
1-Naphthalen-2-ylsulfonylpiperidine is synthesized through a multi-step process that involves the reaction of naphthalene-2-sulfonyl chloride with piperidine. The resulting product is then purified through column chromatography. The final compound is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-Naphthalen-2-ylsulfonylpiperidine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cardiology, and cancer research. It has been shown to modulate ion channels, including the transient receptor potential vanilloid 4 (TRPV4) channel, which is involved in a wide range of physiological processes. 1-Naphthalen-2-ylsulfonylpiperidine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
71862-59-4 |
|---|---|
Nombre del producto |
1-Naphthalen-2-ylsulfonylpiperidine |
Fórmula molecular |
C15H17NO2S |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylsulfonylpiperidine |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 |
Clave InChI |
HPIVQSYLMYADQE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



